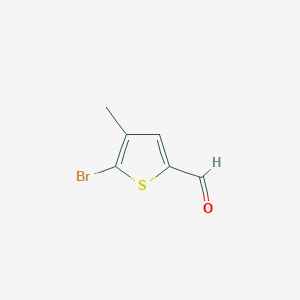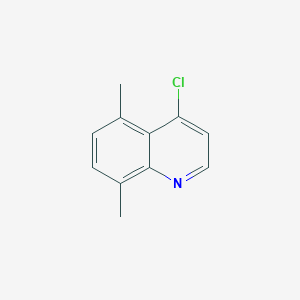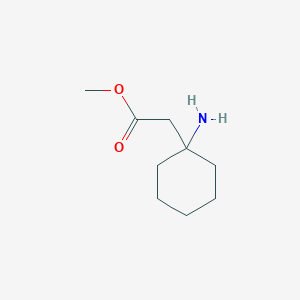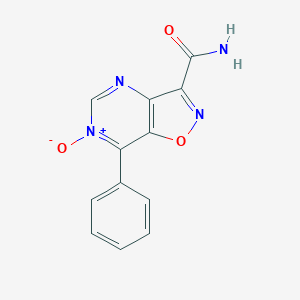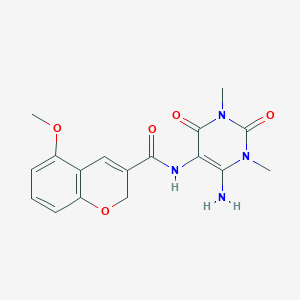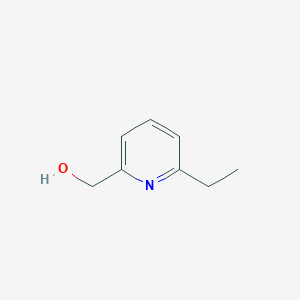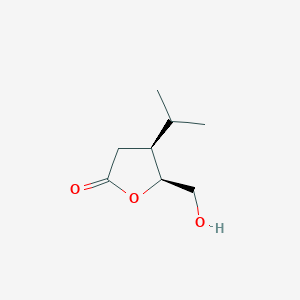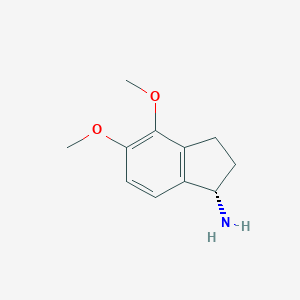
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Descripción general
Descripción
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-Br-THA, is an organic compound with the molecular formula C10H12BrN. It is a chiral molecule and exists as two enantiomers, (2S)-6-Br-THA and (2R)-6-Br-THA. The compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The mechanism of action of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine neurotransmission. The compound also modulates the activity of serotonin and norepinephrine by binding to their respective transporters.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include an increase in dopamine, serotonin, and norepinephrine neurotransmission. This leads to enhanced mood, motivation, and movement control. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments include its high potency and selectivity for dopamine reuptake inhibition. The compound is also stable and easy to synthesize. However, the limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
For research on (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include the development of more potent and selective analogs for therapeutic applications. The compound can also be studied for its potential use in the treatment of other neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. Further studies are needed to determine the long-term effects and safety of the compound for clinical use.
Aplicaciones Científicas De Investigación
(2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine reuptake inhibitor, which increases the level of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement control. The compound has also been found to modulate the activity of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Propiedades
IUPAC Name |
(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628467 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
176707-78-1 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

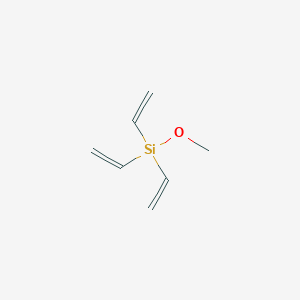

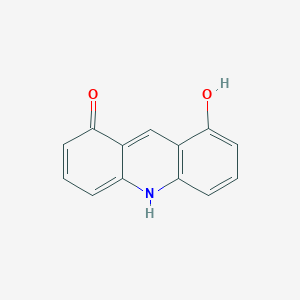
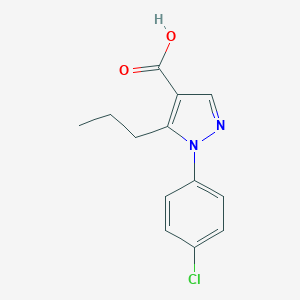
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
